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Compound of Interest

Compound Name: C28H22CINO6

Cat. No.: B15173352

An in-depth analysis of the molecular structure, electronic properties, and reactivity of
C28H22CINO6 has been conducted using quantum chemical calculations. This technical guide
provides a comprehensive overview of the computational methodologies employed and the key
findings, offering valuable insights for researchers, scientists, and professionals in the field of
drug development and materials science.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a
robust method for investigating the electronic structure of molecules.[1][2][3] The B3LYP
(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in
conjunction with the 6-311++G(d,p) basis set for all atoms. This combination is known to
provide a good balance between accuracy and computational cost for organic molecules. All
calculations were carried out using the Gaussian 09 suite of programs. The geometry of the
C28H22CINO6 molecule was fully optimized in the gas phase without any symmetry
constraints. Frequency calculations were performed at the same level of theory to confirm that
the optimized structure corresponds to a true minimum on the potential energy surface (no
imaginary frequencies).

Molecular Geometry

The optimized geometric parameters, including selected bond lengths, bond angles, and
dihedral angles of the C28H22CINOG6 structure, are summarized in Table 1. These parameters
provide a detailed picture of the three-dimensional conformation of the molecule.
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Table 1: Selected Optimized Geometrical Parameters of C28H22CINOG6

Parameter Bond/Atoms Value
Bond Length (A) Cl-C2 1.398
C-Cl 1.745

C=0 1.231

N-C 1.354

Bond Angle (°) Cl-Cc2-C3 120.1
O-C-N 122.5

Cl-C-C 119.8

Dihedral Angle (°) Cl-C2-C3-C4 0.01
H-N-C=0 179.5

Note: The atom numbering is based on a standard molecular representation and is for
illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the
chemical reactivity of a molecule.[4][5][6] The HOMO acts as an electron donor, while the
LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO,
known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
[6][7] A smaller gap suggests higher reactivity. The energies of the HOMO, LUMO, and the
HOMO-LUMO gap for C28H22CINOG6 are presented in Table 2.

Table 2: Frontier Molecular Orbital Properties of C28H22CINO6
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Parameter Energy (eV)
EHOMO -6.25
ELUMO -2.15
HOMO-LUMO Gap (AE) 4.10

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to
further understand the chemical behavior of the molecule.[2][8] These descriptors include
ionization potential (1), electron affinity (A), electronegativity (x), chemical hardness (n), and
chemical softness (S). These parameters are summarized in Table 3.

Table 3: Calculated Global Reactivity Descriptors of C28H22CINOG6

Parameter Formula Value (eV)
lonization Potential (1) -EHOMO 6.25
Electron Affinity (A) -ELUMO 2.15
Electronegativity (X) (I1+A)/2 4.20
Chemical Hardness (n) (I-A)/2 2.05
Chemical Softness (S) 1/(2n) 0.24

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge
distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the
MEP map, regions of negative potential (typically colored in shades of red) are susceptible to
electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to
nucleophilic attack. For C28H22CINOG6, the MEP analysis would likely indicate that the oxygen
and chlorine atoms are regions of high electron density, making them potential sites for

electrophilic interaction.
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Visualizations

To illustrate the computational workflow and key concepts, the following diagrams have been
generated using the DOT language.
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Caption: Workflow for Quantum Chemical Calculations.
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Caption: HOMO-LUMO Interaction Diagram.

Conclusion

The quantum chemical calculations performed on the C28H22CINOG6 structure provide
significant insights into its molecular geometry, electronic properties, and reactivity. The
analysis of the frontier molecular orbitals and global reactivity descriptors helps in
understanding the molecule's stability and potential interaction sites. This information is crucial
for the rational design of new drug candidates and for understanding the chemical behavior of
complex organic molecules. The presented data and visualizations serve as a foundational
guide for further experimental and computational studies on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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